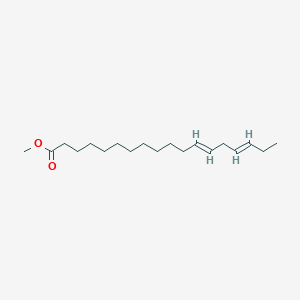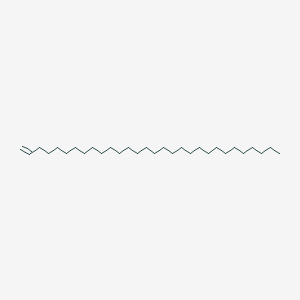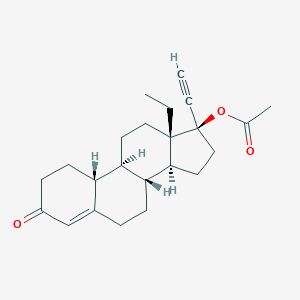![molecular formula C10H12N4O5 B091648 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide CAS No. 15970-86-2](/img/structure/B91648.png)
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a carboxylic acid group, and a nitrofurfurylidine hydrazide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide typically involves the reaction of morpholinecarboxylic acid with 5-nitrofurfurylidine hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofurfurylidine moiety is known to interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells.
Comparación Con Compuestos Similares
- 4-Morpholinecarboxylic acid, hydrazide
- 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide
Comparison: Compared to these similar compounds, N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrofurfurylidine moiety, in particular, enhances its potential for generating ROS and its effectiveness in antimicrobial and anticancer applications.
Propiedades
Número CAS |
15970-86-2 |
|---|---|
Fórmula molecular |
C10H12N4O5 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H12N4O5/c15-10(13-3-5-18-6-4-13)12-11-7-8-1-2-9(19-8)14(16)17/h1-2,7H,3-6H2,(H,12,15)/b11-7+ |
Clave InChI |
NVAUCWNDTOEUTI-YRNVUSSQSA-N |
SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES isomérico |
C1COCCN1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Key on ui other cas no. |
15970-86-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















